Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate is a complex organic compound that features a phosphonate group attached to a phenyl-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction could lead to the formation of simpler phosphonate compounds .
Scientific Research Applications
Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate involves its interaction with specific molecular targets. The oxazole ring and phosphonate group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another oxazole derivative with similar structural features but different functional groups.
Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate: A compound with a triazole ring instead of an oxazole ring.
Uniqueness
Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate is unique due to its specific combination of an oxazole ring and a phosphonate group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
63634-19-5 |
---|---|
Molecular Formula |
C20H22NO4P |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[4-(diethoxyphosphorylmethyl)phenyl]-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C20H22NO4P/c1-3-23-26(22,24-4-2)15-16-10-12-18(13-11-16)20-21-14-19(25-20)17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
LITUUBYJTSPVSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.